Home > Products > Screening Compounds P46102 > N''-Quinazolin-2-ylguanidine
N''-Quinazolin-2-ylguanidine - 102331-12-4

N''-Quinazolin-2-ylguanidine

Catalog Number: EVT-15205725
CAS Number: 102331-12-4
Molecular Formula: C9H9N5
Molecular Weight: 187.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N''-Quinazolin-2-ylguanidine is a chemical compound with the molecular formula C9H9N5C_9H_9N_5 and is also known by several synonyms, including 1-(quinazolin-2-yl)guanidine and N-(quinazolin-2-yl)guanidine. This compound belongs to the class of quinazoline derivatives, which are recognized for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology. Quinazolines are characterized by their bicyclic structure comprising a benzene ring fused to a pyrimidine ring, contributing to their stability and reactivity .

Synthesis Analysis

The synthesis of N''-quinazolin-2-ylguanidine can be achieved through various methods, primarily involving cyclocondensation reactions. One common approach is the reaction of 3,4-dihydroquinazolin-2-ylguanidine with electrophilic reagents such as aldehydes or ketones. The general procedure involves dissolving 3,4-dihydroquinazolin-2-ylguanidine in ethanol, adding an appropriate aldehyde, and heating the mixture under reflux conditions for several hours. This method has been reported to yield products with good purities and yields .

Technical Details

  1. Starting Materials: 3,4-Dihydroquinazolin-2-ylguanidine.
  2. Reagents: Aldehydes or ketones, ethanol as solvent.
  3. Conditions: Reflux for 4–18 hours.
  4. Yield: Typically high (e.g., 85% in some cases) with appropriate purification steps such as recrystallization .
Molecular Structure Analysis

The molecular structure of N''-quinazolin-2-ylguanidine features a quinazoline ring system attached to a guanidine moiety. The compound exhibits a planar configuration due to the aromatic nature of the quinazoline ring, which enhances its interaction with biological targets.

Structural Data

  • Molecular Formula: C9H9N5C_9H_9N_5
  • Molecular Weight: Approximately 189.20 g/mol
  • Canonical SMILES: C1=NC(=NC2=C1C(=CC=N2)N)N
  • InChI Key: KIUKXJAPPMFGSW-DNGZLQJQSA-N .
Chemical Reactions Analysis

N''-quinazolin-2-ylguanidine participates in various chemical reactions typical of both quinazolines and guanidines. Notably, it can undergo electrophilic substitution reactions due to the presence of nitrogen atoms in the quinazoline ring.

Reaction Types

  1. Electrophilic Substitution: The benzene-like portion of the quinazoline can be substituted by electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form simpler compounds.
  3. Nucleophilic Addition: The guanidine group can act as a nucleophile in reactions with electrophiles .
Mechanism of Action

The mechanism of action for N''-quinazolin-2-ylguanidine is primarily linked to its interaction with biological targets such as enzymes and receptors. Quinazolines have been shown to inhibit various kinases, including those involved in cancer pathways.

Process

  1. Binding: The compound binds to the active site of target proteins.
  2. Inhibition: It inhibits enzymatic activity by blocking substrate access or altering conformational states.
  3. Biological Effects: This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

N''-quinazolin-2-ylguanidine exhibits distinct physical and chemical properties that are significant for its applications.

Physical Properties

  • Appearance: Typically presents as a crystalline solid.
  • Solubility: Soluble in polar solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  1. Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  2. Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in the structure .
Applications

N''-quinazolin-2-ylguanidine has several scientific applications primarily in medicinal chemistry due to its biological activity.

Scientific Uses

  1. Anticancer Research: Investigated for its potential as an inhibitor of protein kinases involved in cancer progression.
  2. Pharmaceutical Development: Used as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
  3. Biochemical Studies: Employed in studies exploring enzyme inhibition mechanisms and cellular signaling pathways .
Introduction to N''-Quinazolin-2-ylguanidine in Medicinal Chemistry

Historical Context and Discovery of Quinazoline-Based Therapeutics

The quinazoline scaffold represents one of medicinal chemistry's most versatile and enduring pharmacophores, with roots extending back over a century. The parent quinazoline structure was first synthesized in 1903 by Siegmund Gabriel, who established the fundamental bicyclic framework comprising fused benzene and pyrimidine rings [7]. This breakthrough paved the way for exploring quinazoline's therapeutic potential. The discovery of febrifugine, a natural quinazolinone alkaloid isolated from the Chinese medicinal plant Dichroa febrifuga, provided the first significant evidence of quinazoline's biological activity, demonstrating potent antimalarial properties that spurred pharmaceutical interest in this heterocyclic system [6]. Throughout the mid-20th century, synthetic efforts expanded the structural diversity of quinazoline derivatives, leading to the development of early clinical agents with vasodilatory and hypnotic properties [4].

The modern era of quinazoline-based therapeutics commenced with the FDA approval of gefitinib in 2003, representing a watershed moment in targeted cancer therapy [3] [7]. This breakthrough tyrosine kinase inhibitor validated quinazoline as a privileged scaffold for protein kinase inhibition, inspiring the development of subsequent generations of targeted anticancer agents including erlotinib (2004), lapatinib (2007), vandetanib (2011), and afatinib (2013) [3] [7]. These agents collectively established the 4-anilinoquinazoline pharmacophore as a cornerstone of modern oncology, targeting epidermal growth factor receptor (EGFR) and related tyrosine kinases implicated in cancer pathogenesis. Beyond oncology, quinazoline derivatives have demonstrated remarkable therapeutic versatility, with applications spanning antimicrobials (albaconazole), antihypertensives (prazosin, doxazosin), and central nervous system agents [6] [10].

Table 1: Historical Development of Quinazoline-Based Therapeutics

YearDevelopment MilestoneSignificance
1903First synthesis of quinazoline by Gabriel [7]Established fundamental bicyclic scaffold
1940sDiscovery of febrifugine from Dichroa febrifuga [6]Validated natural quinazolinone bioactivity
1950sDevelopment of early hypnotic agents (methaqualone)Demonstrated CNS applications
2003FDA approval of gefitinib for NSCLC [3] [7]Validated quinazoline as kinase inhibitor scaffold
2007FDA approval of lapatinib for breast cancer [7]Demonstrated dual EGFR/HER2 targeting
2013FDA approval of afatinib for NSCLC [3] [7]Introduced irreversible covalent kinase inhibition

Structural Evolution from Quinazoline Core to Guanidine-Substituted Derivatives

The structural evolution of quinazoline derivatives represents a compelling case study in rational drug design, culminating in the development of guanidine-substituted analogues with enhanced pharmacological properties. The unadorned quinazoline nucleus possesses limited intrinsic bioactivity but offers strategic positions for structural elaboration that profoundly influence molecular recognition and biological activity [1] [9]. Position 2 of the quinazoline ring has emerged as particularly amenable to functional group diversification, serving as the attachment point for the guanidine moiety in N''-quinazolin-2-ylguanidine derivatives [1] [8]. This structural innovation represents a logical evolution from earlier 2-aminoquinazoline derivatives, where the introduction of the strongly basic guanidine group significantly alters electronic properties, hydrogen-bonding capacity, and molecular recognition characteristics [1] [3].

The guanidine modification creates a multifunctional pharmacophore combining the planar, aromatic quinazoline system with the highly polar, protonatable guanidine group under physiological conditions [2]. This combination generates distinctive physicochemical properties including enhanced water solubility (logP reduction of 1.2-1.8 units compared to parent quinazolines), increased polar surface area (typically >90 Ų), and pKa values ranging from 10.5-12.5 that ensure protonation at physiological pH [2]. These properties collectively improve bioavailability parameters while maintaining the crucial π-stacking and van der Waals interactions mediated by the quinazoline core. The structural evolution has been guided by comprehensive structure-activity relationship (SAR) studies demonstrating that substitutions at positions 6 and 8 (particularly halogens or electron-withdrawing groups) significantly enhance antimicrobial and cytotoxic activities, while modifications at position 3 (typically with aryl or heteroaryl groups) influence target selectivity and potency [1] [9].

Table 2: Impact of Quinazoline Ring Substitutions on Biological Activity

PositionPreferred SubstituentsBiological ImpactStructural Rationale
2Guanidine, amine, thiolEnhanced target binding affinityIntroduces H-bond donor/acceptor capacity and cationic character
3Aryl, heteroaryl, benzylImproved selectivity and potencyModulates steric interactions with target binding pockets
6/8Halogens (F, Cl), nitro groupsIncreased antimicrobial/cytotoxic activityEnhances electron deficiency and membrane permeability
4Primary or secondary aminesCrucial for kinase inhibitionServes as hinge-binding motif in ATP-binding sites
5/7Methoxy, ethoxy groupsInfluences metabolic stabilityModulates electronic properties and protects from oxidation

Significance of N''-Quinazolin-2-ylguanidine in Targeted Drug Discovery

N''-Quinazolin-2-ylguanidine derivatives represent a strategically important class of bioactive molecules in contemporary drug discovery, embodying the multi-target directed ligand (MTDL) approach increasingly essential for complex diseases [2] [6]. The structural hybrid integrates the target-specificity of the quinazoline pharmacophore with the versatile molecular recognition capabilities of the guanidine group, creating compounds capable of simultaneous interaction with multiple biological targets [2] [6]. This dual-targeting capability has proven particularly valuable in oncology and neurodegenerative disease research, where polypharmacology often yields superior therapeutic outcomes compared to highly selective agents [2] [6]. The guanidine moiety serves as a bioisostere for protonated amines and amidinium groups found in numerous natural ligands, enabling interactions with phosphate groups, carboxylate residues, and π-electron systems through cation-π, hydrogen bonding, and ionic interactions [2].

In cancer therapeutics, these derivatives demonstrate selective cytotoxicity against resistant cancer cell lines through dual mechanisms of action. Recent studies have identified potent inhibitors of poly(ADP-ribose) polymerase 10 (PARP10) within this chemical class, with compound 5a (IC₅₀ = 4.87 μM against HCT-116 cells) and 10f (IC₅₀ = 10.08 μM against HCT-116 cells) representing promising leads [2]. The structural features of these compounds enable simultaneous engagement with the nicotinamide-binding site and adjacent regulatory domains of PARP enzymes, enhancing inhibitory potency. For neurodegenerative disorders, particularly Alzheimer's disease, N''-quinazolin-2-ylguanidine derivatives have demonstrated dual cholinesterase inhibition (acetylcholinesterase and butyrylcholinesterase) coupled with β-amyloid anti-aggregation activity [6]. The prototypical compound N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine exhibits balanced potency against hAChE (IC₅₀ = 2.1 μM), hBuChE (IC₅₀ = 8.3 μM), and Aβ₄₀ aggregation (IC₅₀ = 2.3 μM), validating the MTDL approach [6].

Properties

CAS Number

102331-12-4

Product Name

N''-Quinazolin-2-ylguanidine

IUPAC Name

2-quinazolin-2-ylguanidine

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

InChI

InChI=1S/C9H9N5/c10-8(11)14-9-12-5-6-3-1-2-4-7(6)13-9/h1-5H,(H4,10,11,12,13,14)

InChI Key

MELYYJJKRWTTNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.